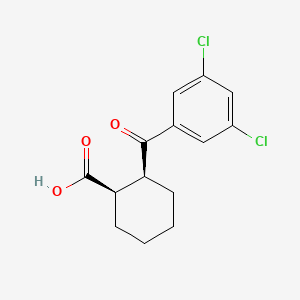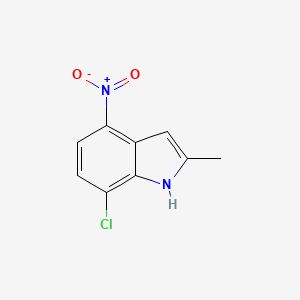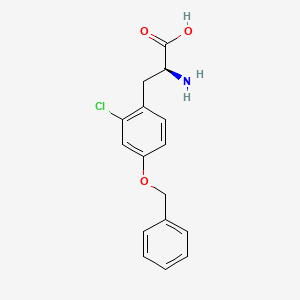![molecular formula C7H12ClN3 B1649132 [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine CAS No. 1172929-76-8](/img/structure/B1649132.png)
[2-(4-chloro-1H-pyrazol-1-yl)butyl]amine
Overview
Description
Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family. Indeed, a huge variety of synthesis methods and synthetic analogues have been reported over the years .Molecular Structure Analysis
Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities .Scientific Research Applications
Therapeutic Potential
Imidazole-containing compounds, which are structurally similar to pyrazole, have been found to have a broad range of chemical and biological properties . They have been used in the development of new drugs, and their derivatives show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Drug Discovery
Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The derivatives of pyrazole have shown many pharmacological functions .
Agrochemistry
In the field of agrochemistry, pyrazole derivatives have been used due to their unique chemical properties . They can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .
Coordination Chemistry
Pyrazole derivatives are also used in coordination chemistry . They can form complexes with various metals, which can be used in different chemical reactions .
Organometallic Chemistry
In organometallic chemistry, pyrazole derivatives have been used as ligands to form organometallic compounds . These compounds have been used in various chemical reactions and processes .
Antileishmanial Activity
Some pyrazole derivatives have shown antileishmanial activity . This suggests that “[2-(4-chloro-1H-pyrazol-1-yl)butyl]amine” could potentially be used in the treatment of leishmaniasis .
Antimalarial Evaluation
Pyrazole derivatives have also been evaluated for their antimalarial activity . This indicates the potential use of “[2-(4-chloro-1H-pyrazol-1-yl)butyl]amine” in the development of new antimalarial drugs .
Molecular Docking Studies
Molecular docking studies have been conducted on some pyrazole derivatives . These studies can provide insights into the interactions between the compound and its target, which can be useful in drug design .
properties
IUPAC Name |
2-(4-chloropyrazol-1-yl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN3/c1-2-7(3-9)11-5-6(8)4-10-11/h4-5,7H,2-3,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLKYAFDSSHUCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)N1C=C(C=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-chloro-1H-pyrazol-1-yl)butyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(2,3-Dimethylphenoxy)ethyl]methyl-cyanocarbonimidodithioate](/img/structure/B1649063.png)

![[2-(3-Fluorophenoxy)ethyl]methyl-cyanocarbonimidodithioate](/img/structure/B1649077.png)
![[2-(4-Chloro-3-methylphenoxy)ethyl]methyl-cyanocarbonimidodithioate](/img/structure/B1649078.png)
![[2-(4-Cyanophenoxy)ethyl]methyl-cyanocarbonimidodithioate](/img/structure/B1649079.png)



![N-[3-(4-Amino-2-chlorophenoxy)phenyl]acetamide](/img/structure/B1649092.png)


![[3-(2,4-Dichlorophenoxy)propyl]isopropyl-cyanocarbonimidodithioate](/img/structure/B1649099.png)
![[2-(4-Chloro-2-fluorophenoxy)ethyl]methyl-cyanocarbonimidodithioate](/img/structure/B1649100.png)